molecular formula C18H13ClINO3 B12895442 ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate

((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate

Cat. No.: B12895442
M. Wt: 453.7 g/mol
InChI Key: JIXFDAHVPYGTFL-UHFFFAOYSA-N
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Description

((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate is a complex organic compound that features a quinoline core substituted with chlorine and iodine atoms, an oxy group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Oxy Group Introduction: The oxy group can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the hydroxyl group with phenylmethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the halogenated positions, potentially replacing chlorine and iodine with hydrogen.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology

Medicine

Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate exerts its effects is primarily through its interaction with specific molecular targets. The halogenated quinoline core can interact with enzymes and receptors, potentially inhibiting their activity. The oxy group and acetate ester can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-iodo-8-quinolinol: A related compound with similar halogenation but lacking the oxy and acetate groups.

    2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid: Another derivative with an acetic acid group instead of the phenylmethyl acetate.

Uniqueness

((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13ClINO3

Molecular Weight

453.7 g/mol

IUPAC Name

[(5-chloro-7-iodoquinolin-8-yl)oxy-phenylmethyl] acetate

InChI

InChI=1S/C18H13ClINO3/c1-11(22)23-18(12-6-3-2-4-7-12)24-17-15(20)10-14(19)13-8-5-9-21-16(13)17/h2-10,18H,1H3

InChI Key

JIXFDAHVPYGTFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)OC2=C(C=C(C3=C2N=CC=C3)Cl)I

Origin of Product

United States

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